BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE
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Overview
Description
BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE is a complex organic compound with the molecular formula C22H24Cl3N3O3S and a molecular weight of 516.878 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as trichloromethyl, phenylacetyl, and carbothioyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Phenylacetyl Intermediate: This involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetyl amide.
Introduction of the Trichloromethyl Group: The phenylacetyl amide is then reacted with trichloromethyl reagents under controlled conditions to introduce the trichloromethyl group.
Formation of the Carbothioyl Intermediate: The trichloromethyl intermediate is further reacted with thiourea to form the carbothioyl intermediate.
Final Coupling Reaction: The carbothioyl intermediate is then coupled with 4-aminobenzoic acid under specific reaction conditions to form the final product.
Chemical Reactions Analysis
BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbothioyl group, converting it into different sulfur-containing products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE can be compared with other similar compounds, such as:
ET 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE: This compound has a similar structure but differs in the substitution pattern on the benzoate group.
Butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate: This compound has a butyl group instead of the phenylacetyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl3N3O3S/c1-2-3-13-31-19(30)16-9-11-17(12-10-16)26-21(32)28-20(22(23,24)25)27-18(29)14-15-7-5-4-6-8-15/h4-12,20H,2-3,13-14H2,1H3,(H,27,29)(H2,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVOANFEAHAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-40-0 |
Source
|
Record name | BU 4-((((2,2,2-TRI-CL-1-((PHENYLACETYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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